Stearyl neopentanoate
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Overview
Description
Stearyl neopentanoate is an ester compound formed from stearyl alcohol and neopentanoic acid. It is commonly used in cosmetics and personal care products due to its excellent emollient properties, providing a smooth and soft feel to the skin .
Preparation Methods
Stearyl neopentanoate is synthesized by esterifying stearyl alcohol with neopentanoic acid in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process. The resulting product is then purified through distillation or other proprietary methods to achieve the desired purity .
Chemical Reactions Analysis
Stearyl neopentanoate primarily undergoes hydrolysis, where the ester bond is broken down into stearyl alcohol and neopentanoic acid in the presence of water and an acid or base catalyst. This compound is relatively stable and does not readily undergo oxidation or reduction reactions under normal conditions .
Scientific Research Applications
Stearyl neopentanoate is widely used in the cosmetics industry as an emollient, binder, and sensory modifier. It is found in products such as eye makeup, blushers, foundations, and skin care products. Its ability to provide a velvety, smooth texture makes it a popular ingredient in formulations designed to enhance the sensory experience of cosmetic products .
Mechanism of Action
The primary mechanism of action of stearyl neopentanoate is its ability to act as a lubricant on the skin surface, reducing friction and providing a soft, smooth feel. It forms a thin, non-greasy film on the skin, which helps to lock in moisture and improve the overall texture of the skin .
Comparison with Similar Compounds
Stearyl neopentanoate is similar to other esters such as isothis compound and cetyl esters. it is unique in its ability to provide a non-greasy, velvety feel, making it particularly suitable for use in high-end cosmetic formulations. Other similar compounds include isothis compound, which is also used as an emollient and binder in cosmetics .
Properties
CAS No. |
112209-03-7 |
---|---|
Molecular Formula |
C23H46O2 |
Molecular Weight |
354.6 g/mol |
IUPAC Name |
octadecyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C23H46O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-22(24)23(2,3)4/h5-21H2,1-4H3 |
InChI Key |
GYNTZHVBPLILBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(C)(C)C |
Origin of Product |
United States |
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